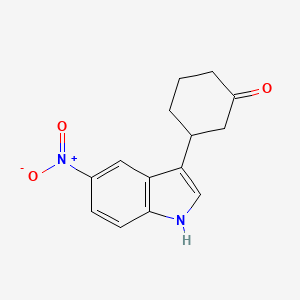

3-(5-Nitro-1H-indol-3-YL)cyclohexanone

Description

3-(5-Nitro-1H-indol-3-YL)cyclohexanone is a structurally complex cyclohexanone derivative featuring a 5-nitroindole substituent at the 3-position of the cyclohexanone ring. The compound combines the cyclic ketone framework of cyclohexanone (C₆H₁₀O) with the aromatic and electron-deficient 5-nitroindole moiety. This hybridization imparts unique physicochemical properties, such as increased polarity due to the nitro group (-NO₂) and aromatic π-system interactions.

Propriétés

Numéro CAS |

1152478-65-3 |

|---|---|

Formule moléculaire |

C14H14N2O3 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

3-(5-nitro-1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H14N2O3/c17-11-3-1-2-9(6-11)13-8-15-14-5-4-10(16(18)19)7-12(13)14/h4-5,7-9,15H,1-3,6H2 |

Clé InChI |

LNULIIPCSKKNOC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CC(=O)C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3-(5-Nitro-1H-indol-3-YL)cyclohexanone typically involves multi-step organic reactions. The compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions involving indole derivatives and cyclohexanone. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study focusing on similar indole derivatives demonstrated that compounds with the indole core showed potent cytotoxicity against various human cancer cell lines, including colon and prostate cancers . The mechanism often involves the activation of procaspases, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation, thereby providing potential therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that various indole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values that indicate effective antibacterial activity . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 (Colon Cancer) | 0.56 |

| PC-3 (Prostate Cancer) | 0.83 | |

| NCI-H23 (Lung Cancer) | 0.75 |

Antimicrobial Activity Data

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| E. coli | 125 | |

| P. aeruginosa | 250 |

Case Study 1: Anticancer Research

In a study aimed at developing novel anticancer agents, researchers synthesized a series of indole derivatives, including those related to this compound. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects of similar compounds revealed that those with the nitro group exhibited enhanced inhibitory activity against the 5-lipoxygenase enzyme, suggesting a possible mechanism for their therapeutic effects in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Cyclohexanone Moiety

The ketone group in the cyclohexanone ring undergoes classical nucleophilic additions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | 3-(5-Nitro-1H-indol-3-yl)cyclohexanol | Tertiary alcohol formation via 1,2-addition. |

| Hydride Reduction | NaBH₄, EtOH; or LiAlH₄, ether | 3-(5-Nitro-1H-indol-3-yl)cyclohexanol | Selective ketone reduction; nitro group remains intact. |

| Enamine Formation | Primary amines, Δ, Dean-Stark | Cyclohexenamine derivatives | Condensation followed by β-elimination. |

Reduction of the Nitro Group

The nitro group at the indole 5-position can be selectively reduced to an amine, enabling further functionalization:

| Conditions | Catalyst/Reagent | Product | Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 25–50°C | 3-(5-Amino-1H-indol-3-yl)cyclohexanone | Intermediate for diazotization or cross-coupling. |

| Fe/HCl Reduction | Fe powder, HCl, H₂O, reflux | 3-(5-Amino-1H-indol-3-yl)cyclohexanone | Cost-effective but lower yields. |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Condensation Reactions

The ketone group engages in condensation with nucleophiles:

Nitro Group Transformations

The nitro group facilitates electrophilic substitution on the indole ring:

Cross-Coupling Reactions

The indole C3 position (linked to cyclohexanone) participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–85 |

| Sonogashira Coupling | Alkynes, CuI, PdCl₂(PPh₃)₂ | Alkynyl-indole hybrids | 70–90 |

Key Mechanistic Insights

-

Nitro Group Effects : The electron-withdrawing nitro group deactivates the indole ring toward electrophilic substitution but enhances reactivity at the C3 position for nucleophilic additions .

-

Cyclohexanone Reactivity : Steric hindrance from the cyclohexanone ring slows ketone oxidation but facilitates enolate formation under strong bases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three related cyclohexanone derivatives:

Key Differences and Implications

Polarity and Reactivity: The 5-nitroindole group introduces significant polarity and electron-withdrawing effects, enhancing electrophilic character compared to unsubstituted cyclohexanone. This contrasts with Nutclone’s methyl group (electron-donating) and Rhumytal’s acetal group (ether-like, less reactive) . The nitro group may facilitate participation in [3+2] or [4+2] cycloadditions, as seen in related indole derivatives .

Solubility and Volatility: The bulky aromatic nitroindole substituent likely reduces volatility (higher boiling point) and water solubility compared to cyclohexanone (8.6 g/100 mL at 20°C) . Nutclone and Rhumytal, with smaller substituents, may retain better miscibility in organic solvents .

Applications: While cyclohexanone is primarily an industrial intermediate (nylon production, solvent) , this compound’s applications remain speculative. Nutclone and Rhumytal are fragrance/flavor agents, leveraging their odor profiles , whereas the nitroindole derivative’s applications may lean toward functional materials or bioactive molecules.

Méthodes De Préparation

Synthesis of p-Nitrophenylhydrazine

p-Nitroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield p-nitrophenylhydrazine. This intermediate is critical for directing the nitro group to the 5-position of the indole ring.

Cyclization with Cyclohexanone

p-Nitrophenylhydrazine reacts with cyclohexanone in acetic acid under reflux (120°C, 6–8 hours) to form the phenylhydrazone intermediate. Acid-catalyzed cyclization (e.g., polyphosphoric acid, 150°C) induces ring closure, producing 3-cyclohexanone-5-nitroindole.

Key Data :

-

1H NMR (CDCl3) : δ 8.32 (d, J = 8.4 Hz, 1H, H-4), 7.95 (d, J = 8.4 Hz, 1H, H-7), 3.55 (s, 1H, cyclohexanone-H), 2.80–2.60 (m, 4H, cyclohexanone).

Advantages : Direct regioselectivity; minimal purification needed.

Challenges : Sensitivity of nitro groups to reducing conditions during cyclization.

Nitration of 3-Cyclohexanone-indole

Post-functionalization of preformed 3-cyclohexanone-indole via electrophilic nitration provides an alternative route:

Preparation of 3-Cyclohexanone-indole

Indole reacts with cyclohexanone acyl chloride (generated via thionyl chloride treatment) in the presence of AlCl3 (Friedel-Crafts acylation, 0°C, 2 hours) to afford 3-cyclohexanone-indole.

Nitration at the 5-Position

The intermediate undergoes nitration using fuming nitric acid (90%) and concentrated sulfuric acid (0–5°C, 1 hour). The nitro group selectively occupies the 5-position due to electron-donating effects from the 3-cyclohexanone moiety.

Key Data :

Advantages : High regioselectivity; compatibility with sensitive ketone groups.

Challenges : Risk of over-nitration; stringent temperature control required.

Friedel-Crafts Alkylation of 5-Nitroindole

This method prioritizes pre-formed 5-nitroindole, followed by cyclohexanone attachment:

Synthesis of 5-Nitroindole

Indole is nitrated using a mixture of nitric acid (65%) and sulfuric acid at 10°C for 2 hours, yielding 5-nitroindole.

Cyclohexanone Attachment

5-Nitroindole reacts with cyclohexanone oxime in the presence of FeCl3 (1,2-dichloroethane, 80°C, 24 hours) via Friedel-Crafts alkylation. Hydrolysis of the oxime with HCl (6 M, reflux) affords the final ketone.

Key Data :

Advantages : Utilizes stable intermediates; scalable conditions.

Challenges : Competing reactions at the electron-deficient 5-nitroindole.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Fischer Indole Synthesis | 45–55% | High | Moderate |

| Post-Synthetic Nitration | 60–70% | Excellent | High |

| Friedel-Crafts Alkylation | 50–60% | Moderate | Low |

Critical Insights :

-

The Fischer route is ideal for small-scale synthesis but requires handling unstable intermediates.

-

Post-synthetic nitration offers superior yields but demands precise stoichiometry.

-

Friedel-Crafts alkylation balances scalability and simplicity but struggles with electron-deficient substrates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective purification techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.